2-Bromo-3-phenylpyrazine
Overview
Description
2-Bromo-3-phenylpyrazine is a chemical compound with the molecular formula C10H7BrN2 . It is a nitrogen-containing heterocycle that includes a pyrazine ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring attached to a phenyl group and a bromine atom . The molecular weight of this compound is 235.08 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, pyrazine compounds are known to demonstrate a breadth of biological activities that are of significant interest to human health and medicine .Scientific Research Applications
Synthesis of Fluorescent Dyes
2-Bromo-3-phenylpyrazine has been utilized in the synthesis of new fluorescent dyes. A study by Jaung, Matsuoka, and Fukunishi (1998) demonstrated the synthesis of these dyes using a condensation reaction involving 2-Bromomethyl-5,6-dicyano-3-phenylpyrazine. They also explored the electroluminescence properties of these dyes, which could have applications in developing electroluminescent devices (Jaung, Matsuoka, & Fukunishi, 1998).
Labeling Reagent for Saccharides
Yamamoto, Hamase, and Zaitsu (2003) found that 2-Amino-3-phenylpyrazine, a related compound, serves as a sensitive fluorescence labeling reagent for saccharides. This application is particularly useful in chromatographic or electrophoretic determination of saccharides, offering a method for sensitive detection and analysis of these biomolecules (Yamamoto, Hamase, & Zaitsu, 2003).
Spectroscopic Studies
In a spectroscopic study, Gökce and Bahçelī (2014) examined bromopyrazone, a molecule structurally related to this compound. They focused on its FT-IR, micro-Raman, and UV-vis spectra, contributing valuable data for understanding the molecular structure and electronic properties of such compounds (Gökce & Bahçelī, 2014).
Antimicrobial and Anticancer Potential
Kumar et al. (2017) synthesized and evaluated a series of compounds including 2/3-bromo-N′-(substituted benzylidene/3-phenylallylidene)benzohydrazides for their antimicrobial and anticancer potentials. While this study does not directly involve this compound, it highlights the potential of brominated pyrazine derivatives in medicinal chemistry (Kumar et al., 2017).
Proton Mobility in Pyrazoles
The study of 3(5)-phenyl-4-bromo-5(3)-methylpyrazole by Llamas-Saiz et al. (1999) provided insights into proton mobility in solid pyrazoles. This research is relevant for understanding the dynamic properties of similar compounds, including this compound (Llamas-Saiz et al., 1999).
Future Directions
Mechanism of Action
Target of Action
It’s known that brominated compounds like this are often used in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 2-Bromo-3-phenylpyrazine is likely related to its role in the Suzuki–Miyaura cross-coupling reactions . In these reactions, a palladium catalyst facilitates the coupling of an organoboron compound with a halide . The bromine atom in this compound could potentially be replaced by an organoboron group in this process .
Biochemical Pathways
It’s worth noting that pyrazine derivatives, which include this compound, have been found to exhibit various biological activities
Pharmacokinetics
The compound’s physical and chemical properties, such as its melting point and predicted boiling point , could potentially influence its pharmacokinetic behavior.
Result of Action
As mentioned earlier, pyrazine derivatives have been found to exhibit various biological activities , suggesting that this compound could potentially have a range of effects at the molecular and cellular level.
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it may participate are known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound’s action could be relatively stable under a variety of environmental conditions.
Properties
IUPAC Name |
2-bromo-3-phenylpyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLYXRRWHBFUJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313256 | |
Record name | 2-Bromo-3-phenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2882-17-9 | |
Record name | 2-Bromo-3-phenylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2882-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-phenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-phenylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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